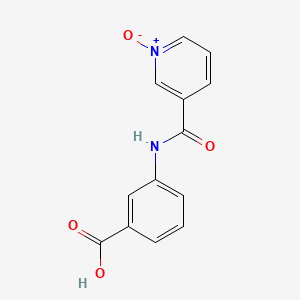
N-(3-Carboxyphenyl)nicotinamide 1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-Carboxyphenyl)nicotinamide 1-oxide: is an organic compound with the molecular formula C13H10N2O4 . It is a derivative of nicotinamide, which is a form of vitamin B3. This compound is known for its unique structure, which includes a pyridine ring substituted at position 3 by a carboxamide group and an additional carboxyphenyl group. It has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Carboxyphenyl)nicotinamide 1-oxide typically involves the oxidation of nicotinamide. One common method includes the use of hydrogen peroxide as the oxidizing agent. The reaction is carried out in glacial acetic acid, and the mixture is heated on a steam bath for several hours. The product is then purified through distillation and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The process involves careful control of reaction conditions, such as temperature, pressure, and concentration of reagents, to optimize the production efficiency.
Analyse Des Réactions Chimiques
Types of Reactions: N-(3-Carboxyphenyl)nicotinamide 1-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: It can be reduced to its corresponding amine.
Substitution: The carboxyphenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in glacial acetic acid.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Various electrophiles in the presence of a base.
Major Products: The major products formed from these reactions include various nicotinamide derivatives, which have different biological and chemical properties.
Applications De Recherche Scientifique
Chemistry: N-(3-Carboxyphenyl)nicotinamide 1-oxide is used as a precursor in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential role in cellular metabolism and as a modulator of enzyme activity. It is also used in the study of redox reactions and cofactor regeneration .
Medicine: The compound has potential therapeutic applications due to its structural similarity to nicotinamide. It is being investigated for its role in skin health, particularly in anti-aging and anti-inflammatory formulations .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and cosmeceuticals. Its ability to modulate redox reactions makes it valuable in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(3-Carboxyphenyl)nicotinamide 1-oxide involves its role as a redox-active compound. It participates in redox reactions by donating or accepting electrons, thereby influencing various biochemical pathways. The compound targets enzymes involved in cellular metabolism, such as dehydrogenases, and modulates their activity. This modulation can affect processes like energy production, DNA repair, and cellular stress responses .
Comparaison Avec Des Composés Similaires
Nicotinamide: A simpler form of vitamin B3, involved in NAD+ synthesis.
Nicotinamide N-oxide: Another derivative of nicotinamide with similar redox properties.
3-Aminobenzamide: A compound with similar structural features but different biological activity.
Uniqueness: N-(3-Carboxyphenyl)nicotinamide 1-oxide is unique due to its additional carboxyphenyl group, which enhances its redox activity and potential applications in various fields. Its ability to participate in diverse chemical reactions and its role in modulating enzyme activity make it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
62833-95-8 |
|---|---|
Formule moléculaire |
C13H10N2O4 |
Poids moléculaire |
258.23 g/mol |
Nom IUPAC |
3-[(1-oxidopyridin-1-ium-3-carbonyl)amino]benzoic acid |
InChI |
InChI=1S/C13H10N2O4/c16-12(10-4-2-6-15(19)8-10)14-11-5-1-3-9(7-11)13(17)18/h1-8H,(H,14,16)(H,17,18) |
Clé InChI |
QNLBGYALRQFXIA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC(=C1)NC(=O)C2=C[N+](=CC=C2)[O-])C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(10-[1,1'-Biphenyl]-2-yl-9-anthracenyl)benzo[b]naphtho[2,3-d]furan](/img/structure/B13940004.png)
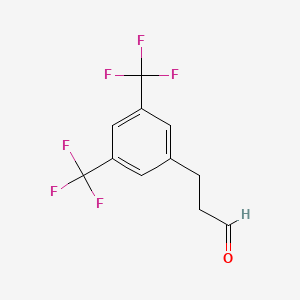
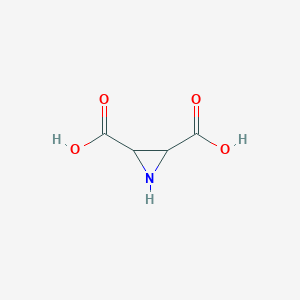


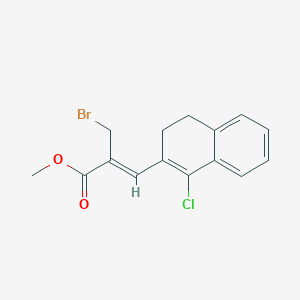
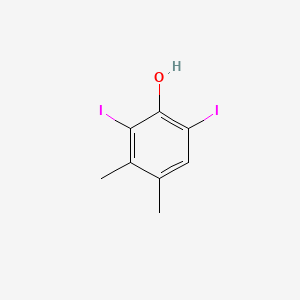

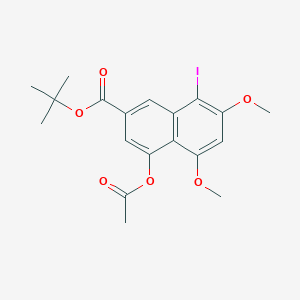
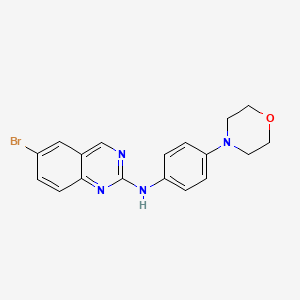

![(5,6-dihydro-4H-cyclopenta[b]thiophen-4-yl)methanamine](/img/structure/B13940065.png)
